Tetraethylammonium fluoride trihydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tetraethylammonium fluoride trihydrate is a useful research compound. Its molecular formula is C8H26FNO3 and its molecular weight is 203.298. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Physicochemical Properties

Tetraethylammonium fluoride trihydrate (TEAF·3H₂O) is characterized by its crystalline structure and solubility in polar solvents. Its properties include:

- Molecular Formula : C₈H₂₆FNO₃

- Molar Mass : 201.24 g/mol

- Appearance : White crystalline solid

- Solubility : Soluble in water and polar organic solvents

The compound exhibits strong hydrogen bonding due to the presence of water molecules, which influences its reactivity and stability in various chemical reactions .

Applications in Organic Synthesis

TEAF·3H₂O is primarily utilized as a fluorinating agent in organic synthesis. Its applications include:

-

Nucleophilic Fluorination :

- TEAF·3H₂O serves as a source of fluoride ions for nucleophilic substitution reactions (S_NAr), enabling the introduction of fluorine into various organic compounds.

- Case Study: In a study, TEAF·3H₂O was employed to fluorinate nitroarenes, achieving high yields and selectivity under mild reaction conditions .

-

Phase-Transfer Catalysis :

- The compound acts as a phase-transfer catalyst, facilitating reactions between immiscible phases (e.g., organic and aqueous).

- This property enhances reaction rates and yields in processes such as alkylation and acylation.

Data Table: Comparison of Reaction Yields

| Reaction Type | Reagent Used | Yield (%) | Conditions |

|---|---|---|---|

| Nucleophilic Fluorination | TEAF·3H₂O | 95 | Room temperature |

| Phase-Transfer Alkylation | TEAF·3H₂O | 90 | Aqueous/organic phase |

| Silylation | TEAF·3H₂O | 85 | Mild conditions |

Case Studies

-

Fluorination of Aromatic Compounds :

Researchers demonstrated that using TEAF·3H₂O for the fluorination of aromatic compounds resulted in improved yields compared to traditional methods. The study highlighted the effectiveness of TEAF·3H₂O in minimizing side reactions and enhancing product purity . -

Synthesis of Fluorinated Pharmaceuticals :

In pharmaceutical chemistry, TEAF·3H₂O has been successfully applied to synthesize fluorinated intermediates for drug development, showcasing its utility in producing bioactive compounds with enhanced pharmacological properties.

Propiedades

IUPAC Name |

tetraethylazanium;fluoride;trihydrate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20N.FH.3H2O/c1-5-9(6-2,7-3)8-4;;;;/h5-8H2,1-4H3;1H;3*1H2/q+1;;;;/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAFUZNZXLJBLPH-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

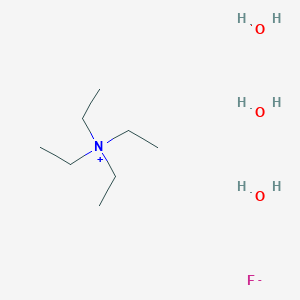

CC[N+](CC)(CC)CC.O.O.O.[F-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H26FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.